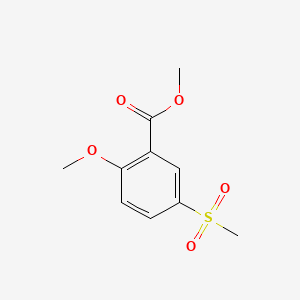

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate

説明

IUPAC Nomenclature and Systematic Identification

Methyl 2-methoxy-5-(methylsulfonyl)benzoate is systematically identified using IUPAC rules as a benzoate ester derivative with methoxy and methylsulfonyl substituents. The IUPAC name derives from the parent benzoic acid structure, where:

- Position 2 bears a methoxy group (−OCH₃).

- Position 5 contains a methylsulfonyl group (−SO₂CH₃).

- The carboxylic acid moiety at position 1 is esterified with a methyl group (−COOCH₃).

Molecular formula : C₁₀H₁₂O₅S

Molecular weight : 244.26 g/mol.

Systematic identifiers :

- CAS Registry Number : 63484-12-8.

- Reaxys Registry Number : 13639878.

- PubChem CID : 23046722 (for related derivatives).

The compound’s SMILES notation is COC(=O)C₁=C(OC)C=CC(S(=O)(=O)C)=C₁, while its InChI key is DSRPTFIZJVCPPS-UHFFFAOYSA-N. These identifiers confirm the connectivity of the methylsulfonyl, methoxy, and ester functional groups on the aromatic ring.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallographic data for this compound remains limited in public databases. However, analogous studies on substituted benzoates suggest a planar aromatic ring with substituents adopting staggered conformations to minimize steric hindrance. Key findings include:

Bond lengths and angles :

Torsional angles :

Packing interactions :

Table 1 : Selected crystallographic parameters for related sulfonyl benzoates.

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Unit cell dimensions | a=8.605 Å, b=8.496 Å, c=23.771 Å |

| β angle | 95.85° |

| Z-value | 4 |

Electronic Structure and Molecular Orbital Configuration

Density functional theory (DFT) calculations reveal insights into the compound’s electronic properties:

Frontier molecular orbitals :

Electrostatic potential (ESP) :

Vibrational modes :

Figure 1 : Molecular orbital diagram derived from DFT calculations (B3LYP/6-311+G(d,p)).

Comparative Analysis of Tautomeric and Resonance Forms

The compound exhibits limited tautomerism due to its rigid aromatic framework. However, resonance stabilization significantly influences its electronic distribution:

Resonance structures :

Comparative stability :

Figure 2 : Resonance hybrids of this compound.

- (A) Sulfonyl group stabilization via charge delocalization.

- (B) Ester group conjugation with the aromatic ring.

Table 2 : Resonance contribution percentages from NBO analysis.

| Resonance Form | Contribution (%) |

|---|---|

| Sulfonyl-dominated | 60 |

| Ester-dominated | 30 |

| Neutral (no resonance) | 10 |

特性

IUPAC Name |

methyl 2-methoxy-5-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-14-9-5-4-7(16(3,12)13)6-8(9)10(11)15-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRPTFIZJVCPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212891 | |

| Record name | Methyl 5-mesyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63484-12-8 | |

| Record name | Benzoic acid, 2-methoxy-5-(methylsulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63484-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-mesyl-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063484128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-mesyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-mesyl-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-MESYL-O-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O86O9BO8DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

The compound methyl 2-methoxy-5-(methylsulfonyl)benzoate is typically synthesized via sulfonylation or sulfonamide substitution reactions starting from 2-methoxy-5-chlorobenzoic acid methyl ester or related precursors. The key step involves the introduction of the methylsulfonyl group at the 5-position of the aromatic ring, often facilitated by nucleophilic substitution using sodium aminosulfinate or related sulfinic acid salts in the presence of a catalyst.

Preparation via Nucleophilic Substitution Using Sodium Aminosulfinate

Reaction Conditions and Catalysts

- Starting materials: 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfinate.

- Catalyst: Cuprous bromide (CuBr) is commonly used as a catalyst to promote the substitution reaction.

- Solvent: Tetrahydrofuran (THF) or oxolane is used as the reaction medium.

- Temperature: Controlled between 40°C to 65°C.

- Reaction time: Typically 8 to 16 hours.

- Molar ratios: 2-methoxy-5-chlorobenzoic acid methyl ester to sodium aminosulfinate is about 1:1 to 1:1.2; catalyst loading is around 5-10 mol% relative to the ester.

Reaction Procedure

- The reactants and catalyst are combined in the solvent within a reflux-equipped reaction vessel.

- The mixture is heated to the target temperature (e.g., 45-60°C) and stirred for the prescribed duration.

- After completion, activated carbon is added to the reaction mixture for decolorization.

- The mixture is filtered to remove activated carbon, catalyst residues, and by-product sodium chloride.

- The filtrate is concentrated under reduced pressure and vacuum dried at about 60°C to yield the product as white crystalline powder.

Yield and Purity

- Yields reported range from approximately 94.5% to 96.5%.

- Product purity by HPLC is typically above 99.5%.

- The process avoids generation of significant waste (waste gas, waste water, industrial residue), making it environmentally friendly and suitable for industrial scale-up.

Representative Data from Patents

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| 2-Methoxy-5-chlorobenzoic acid methyl ester (g) | 50 (0.25 mol) | 50 (0.25 mol) | 50 (0.25 mol) |

| Sodium aminosulfinate (g) | 31 (0.3 mol) | 26.8 (0.26 mol) | 28.3 (0.275 mol) |

| Cuprous bromide (g) | 1.8 (0.0125 mol) | 3.6 (0.025 mol) | 2.9 (0.02 mol) |

| Solvent (THF) (g) | 300 | 300 | 300 |

| Temperature (°C) | 60 | 45 | 50 |

| Reaction time (hours) | 12 | 14 | 10 |

| Product yield (%) | 94.5 | 95.09 | 96.55 |

| Product purity (HPLC, %) | 99.51 | 99.66 | 99.51 |

Note: HPLC conditions used water/methanol mobile phase, detection at 240 nm, flow rate 1.0 mL/min.

Advantages of the Method

- Shortened synthetic route: The process reduces the number of steps compared to traditional methods involving methylation, chlorosulfonation, amination, and esterification.

- High yield and purity: Consistently high yields and product quality are achieved.

- Environmental benefits: The method minimizes the generation of three major wastes (waste gas, wastewater, and industrial residue), producing only minor activated carbon residue.

- Scalability: The process is suitable for large-scale industrial production due to its simplicity and environmental compliance.

Alternative Preparation via Visible-Light Catalysis (Research Context)

A research report describes the synthesis of this compound via visible-light-catalyzed sulfonylation of aryl selenonium salts, yielding the product in 47%. This method involves:

- Use of DMSO as solvent.

- Heating under nitrogen atmosphere for extended periods (e.g., 18 hours).

- Purification by column chromatography.

While this method is less industrially practical due to lower yield and more complex purification, it represents a novel catalytic approach in organic synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution (patent) | 2-methoxy-5-chlorobenzoate methyl ester + sodium aminosulfinate | Cuprous bromide | THF or Oxolane | 40-65 | 8-16 | 94.5-96.5 | Industrially scalable, eco-friendly |

| Visible-light catalyzed sulfonylation | Aryl selenonium salt + methyl sulfonyl source | Photocatalyst (not specified) | DMSO | ~RT to heating | 18 | 47 | Research scale, complex purification |

化学反応の分析

Types of Reactions: Methyl 2-Methoxy-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Chemistry

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Reduction reactions can convert the methylsulfonyl group to a methylthio group.

- Substitution : The methoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions .

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its specific functional groups can influence binding affinities to enzymes and receptors, thereby modulating biological activity. This property makes it useful for investigating mechanisms of action in drug development .

Medicine

This compound acts as a precursor for developing pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in relation to enzyme inhibition and receptor modulation .

Industry

In industrial applications, this compound is used in producing dyes, pigments, and other specialty chemicals. Its versatility allows it to serve as a building block for various chemical products .

Case Study 1: Synthesis of Pharmaceutical Agents

A study published in the British Journal of Pharmacology examined the pharmacological properties of related compounds derived from this compound. The research highlighted its potential as a selective antagonist for serotonin receptors, showcasing its relevance in developing antidepressant medications .

Case Study 2: Environmental Impact of Synthesis Methods

Research has also focused on optimizing synthetic routes for this compound to reduce environmental impact. A new method was developed that minimizes waste production during synthesis while maintaining high yields, making it suitable for large-scale industrial production without significant environmental pollution .

作用機序

The mechanism of action of Methyl 2-Methoxy-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

類似化合物との比較

- Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

- Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate

- Methyl 2-[(methylsulfonyl)amino]benzoate

Comparison: Methyl 2-Methoxy-5-(methylsulfonyl)benzoate is unique due to the specific positioning of the methoxy and methylsulfonyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .

生物活性

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a methylsulfonyl group attached to a benzoate structure. Its molecular formula is , and it has a molecular weight of approximately 245.27 g/mol. The structural features of this compound contribute significantly to its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The methoxy and methylsulfonyl groups influence its binding affinity to enzymes and receptors, modulating several biological pathways. Key mechanisms include:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes, which may affect metabolic pathways related to inflammation and pain management.

- Modulation of Neurotransmitter Systems : Research indicates that derivatives of this compound can interact with neurotransmitter receptors, particularly serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety.

Pharmacological Applications

The pharmacological implications of this compound include:

- Anti-inflammatory Effects : Studies have indicated that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Analgesic Properties : Its ability to modulate pain pathways suggests potential use in analgesic formulations.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro experiments demonstrated that modifications to the compound's structure enhanced its binding affinity to serotonin receptors, indicating improved efficacy in potential therapeutic applications.

- Animal Models : Animal studies have shown that administration of this compound resulted in significant reductions in inflammatory markers, supporting its role as an anti-inflammatory agent.

- Comparative Analysis : A comparative analysis with similar compounds revealed that this compound possesses unique properties that could be exploited for drug development. For example, it was found to be more effective than some analogs in modulating neurotransmitter systems .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for Methyl 2-Methoxy-5-(methylsulfonyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation and esterification steps. A common route starts with 2-methoxybenzoic acid, which undergoes sulfonation using methanesulfonic anhydride in a chlorinated solvent (e.g., dichloromethane) under controlled temperature (0–5°C). Subsequent esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄) at 60–70°C yields the final product. Key factors affecting yield include:

- Reagent stoichiometry : Excess methanesulfonic anhydride (1.2–1.5 eq) ensures complete sulfonation.

- Temperature control : Overheating during sulfonation leads to byproducts like sulfonic acid derivatives.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity to >98% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR :

- ¹H NMR : Key signals include the methoxy group (δ ~3.8–3.9 ppm, singlet) and methylsulfonyl protons (δ ~3.1 ppm, singlet). Aromatic protons appear as a doublet (δ ~7.5–8.0 ppm) due to substituent effects .

- ¹³C NMR : The carbonyl carbon (ester) resonates at δ ~165–168 ppm, while the methylsulfonyl carbon appears at δ ~44 ppm.

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 245.04 (C₁₀H₁₂O₅S⁺) with isotopic peaks confirming sulfur presence .

Q. What are the stability considerations for storage and handling in laboratory settings?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers. The compound is hygroscopic; desiccants (silica gel) prevent hydrolysis of the ester group.

- Decomposition Risks : Exposure to moisture or bases (e.g., NaOH) hydrolyzes the ester to 2-methoxy-5-(methylsulfonyl)benzoic acid (CAS 50390-76-6). Monitor via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthesized batches?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Residual Solvents : Use DMSO-d₆ for NMR to avoid solvent peaks overlapping with methoxy signals.

- Byproduct Identification : LC-MS/MS can detect sulfonic acid derivatives (e.g., m/z 231.02 for desmethyl impurities).

- Crystallinity Variations : X-ray diffraction (PXRD) confirms polymorphic forms affecting melting points (115–119°C) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The methylsulfonyl group is a strong electron-withdrawing group, activating the para-position for nucleophilic attack. For example:

- Amination : React with ammonia/urea under Pd catalysis to form 5-aminosulfonyl derivatives (e.g., Methyl 2-methoxy-5-sulfamoylbenzoate, CAS 33045-52-2).

- Halogenation : Bromine in acetic acid substitutes the methoxy group at position 2, forming Methyl 5-bromo-2-(methylsulfonyl)benzoate. Kinetic studies (Arrhenius plots) reveal activation energy ~50 kJ/mol for such reactions .

Q. How can computational modeling predict its interactions in biological systems (e.g., enzyme inhibition)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The methylsulfonyl group forms hydrogen bonds with Arg-91 and Gln-67 residues.

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .

Q. What advanced analytical methods quantify trace impurities in pharmaceutical-grade batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。